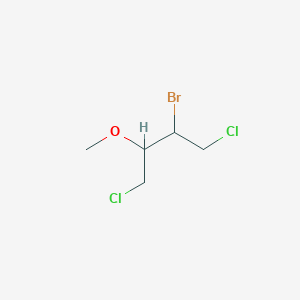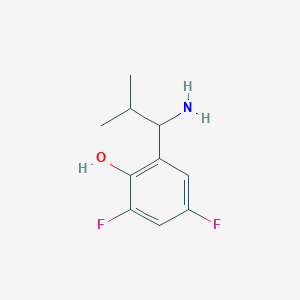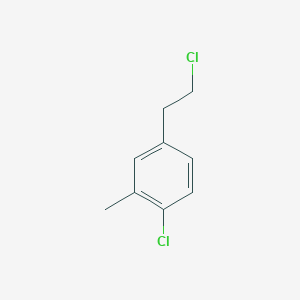
1-Chloro-4-(2-chloroethyl)-2-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-4-(2-chloroethyl)-2-methylbenzene is an organic compound with the molecular formula C9H10Cl2 It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, a 2-chloroethyl group, and a methyl group
準備方法
Synthetic Routes and Reaction Conditions: 1-Chloro-4-(2-chloroethyl)-2-methylbenzene can be synthesized through several methods. One common approach involves the chlorination of 4-(2-chloroethyl)-2-methylbenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective substitution of hydrogen atoms with chlorine atoms.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common in industrial production.
化学反応の分析
Types of Reactions: 1-Chloro-4-(2-chloroethyl)-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: It can be oxidized to form corresponding alcohols or carboxylic acids, depending on the reaction conditions and oxidizing agents used.
Reduction Reactions: The compound can be reduced to form hydrocarbons by removing the chlorine atoms.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. These reactions typically occur in polar solvents such as water or alcohols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are employed.
Major Products:
Substitution Reactions: Products include substituted benzene derivatives with different functional groups replacing the chlorine atoms.
Oxidation Reactions: Products include alcohols, aldehydes, or carboxylic acids.
Reduction Reactions: Products include dechlorinated hydrocarbons.
科学的研究の応用
1-Chloro-4-(2-chloroethyl)-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of 1-chloro-4-(2-chloroethyl)-2-methylbenzene involves its interaction with molecular targets through various pathways:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles, leading to the formation of new chemical bonds.
Oxidation and Reduction: The compound can undergo redox reactions, altering its chemical structure and properties.
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
類似化合物との比較
1-Chloro-4-(2-chloroethyl)-2-methylbenzene can be compared with other similar compounds, such as:
1-Chloro-4-(2-chloroethyl)benzene: Lacks the methyl group, resulting in different chemical properties and reactivity.
1-Chloro-2-(2-chloroethyl)-4-methylbenzene: The position of the substituents affects the compound’s reactivity and applications.
1-Chloro-4-(2-chloroethyl)-3-methylbenzene: Similar structure but different substitution pattern, leading to variations in chemical behavior.
特性
分子式 |
C9H10Cl2 |
|---|---|
分子量 |
189.08 g/mol |
IUPAC名 |
1-chloro-4-(2-chloroethyl)-2-methylbenzene |
InChI |
InChI=1S/C9H10Cl2/c1-7-6-8(4-5-10)2-3-9(7)11/h2-3,6H,4-5H2,1H3 |
InChIキー |
VDVKTJWPGNZCFU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)CCCl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[Amino(cyclopropyl)methyl]-4-fluorophenol](/img/structure/B15274605.png)
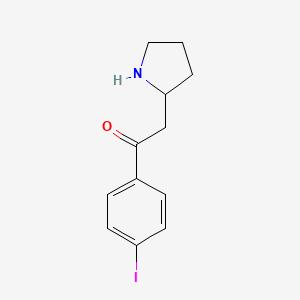
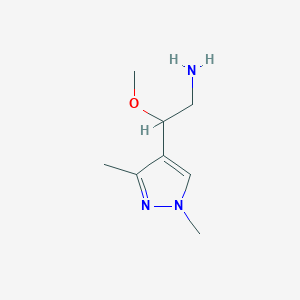
![2-[2-(Methylamino)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethan-1-ol](/img/structure/B15274617.png)
amine](/img/structure/B15274629.png)
amine](/img/structure/B15274631.png)




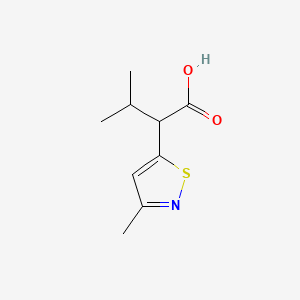
![4-(4-Bromophenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B15274665.png)
